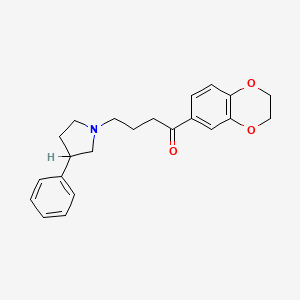

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-phenylpyrrolidin-1-yl)butan-1-one

Description

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-phenylpyrrolidin-1-yl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c24-20(18-8-9-21-22(15-18)26-14-13-25-21)7-4-11-23-12-10-19(16-23)17-5-2-1-3-6-17/h1-3,5-6,8-9,15,19H,4,7,10-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLUDQMMOZJWCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)CCCC(=O)C3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431938-85-1 | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-phenyl-1-pyrrolidinyl)-1-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0431938851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(3-PHENYL-1-PYRROLIDINYL)-1-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T5EL3L6GF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-phenylpyrrolidin-1-yl)butan-1-one is a synthetic compound that has garnered interest in pharmacological research due to its potential neuroprotective and cognitive-enhancing properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects in various models, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C23H26N2O3

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. In particular, it is suggested to modulate the function of AMPA receptors, which are critical for synaptic transmission and plasticity in the brain. The compound's ability to cross the blood-brain barrier (BBB) enhances its potential as a therapeutic agent for neurological disorders.

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective effects. In vitro studies have demonstrated that the compound protects cortical neurons from glutamate-induced excitotoxicity. Notably, at a concentration of 50 µM, it increased cell survival rates by 37% compared to controls .

Cognitive Enhancement

In vivo studies involving ischemic rat models showed that administration of the compound improved cognitive functions. Behavioral tests indicated a reduction in anxiety and an increase in exploratory activity following treatment. The compound was administered intraperitoneally at doses of 125 mg/kg body weight over five days, leading to observable improvements in locomotor activity and cognitive performance .

Safety Profile

The safety profile of the compound has been assessed through various toxicity studies. It demonstrated low toxicity when administered intravenously or intraperitoneally. The concentration of the compound in brain tissue was significantly higher in ischemic conditions than in intact brains, suggesting enhanced BBB permeability post-injury .

Case Studies

| Study | Model | Findings |

|---|---|---|

| Study 1 | In Vitro (Cortical Neurons) | Significant neuroprotection against glutamate toxicity; maximum effect at 50 µM concentration. |

| Study 2 | In Vivo (Ischemic Rats) | Improved behavioral outcomes; reduced anxiety and increased locomotion; effective at a dose of 125 mg/kg. |

| Study 3 | Pharmacokinetics | Demonstrated increased BBB permeability post-MCAO; concentrations varied significantly between plasma and brain tissue. |

Scientific Research Applications

Applications in Medicinal Chemistry

The compound serves as a promising lead in drug development due to its potential interactions with biological targets.

Case Study: Drug Development

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory and neuroprotective effects. For instance, studies indicate that modifications to the benzodioxin moiety can enhance binding affinity to target receptors, improving therapeutic efficacy .

Pharmacological Applications

The pharmacological profile of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-phenylpyrrolidin-1-yl)butan-1-one suggests several key applications:

| Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines and mediators. |

| Neuroprotective | Protects neuronal cells from oxidative stress and apoptosis. |

| Anticancer | Induces apoptosis in cancer cell lines through specific signaling pathways. |

Research Findings

In vitro studies have shown that this compound can significantly reduce inflammation markers in cultured cells . Additionally, it has been tested for its anticancer properties against various cancer cell lines with promising results.

Materials Science Applications

The unique structure of the compound allows for potential applications in materials science.

Properties

The compound's ability to form stable complexes with metals suggests its utility in developing conductive materials or sensors.

Case Study: Material Development

Research indicates that incorporating this compound into polymer matrices can enhance electrical conductivity and mechanical strength. This is particularly relevant for applications in flexible electronics and smart materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Proroxan Hydrochloride

Structure : 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one hydrochloride

Key Differences :

- Chain Length : Proroxan features a propan-1-one backbone (3-carbon chain) versus the butan-1-one (4-carbon chain) in the target compound.

- Physicochemical Properties: Solubility: Proroxan exhibits pH-dependent solubility, with optimal stability in neutral to slightly acidic conditions. Stability: Both compounds show similar hydrolytic stability, but the extended chain in the target compound could reduce steric hindrance, affecting metabolic pathways.

| Property | Target Compound | Proroxan Hydrochloride |

|---|---|---|

| Molecular Formula | C₂₁H₂₃NO₃ (free base) | C₁₉H₂₀ClNO₃ (hydrochloride) |

| Chain Length | Butanone (4 carbons) | Propanone (3 carbons) |

| Solubility (pH 7.4) | Moderate | High |

| LogP (estimated) | ~3.1 | ~2.8 |

AP-237 (1-[4-(3-Phenylprop-2-en-1-yl)piperazin-1-yl]butan-1-one)

Structure : AP-237 replaces the benzodioxin and pyrrolidine groups with a piperazine ring and a cinnamyl substituent .

Key Differences :

| Property | Target Compound | AP-237 |

|---|---|---|

| Core Structure | Benzodioxin + pyrrolidine | Piperazine + cinnamyl |

| Receptor Affinity | Hypothesized: 5-HT/α-adrenergic | Confirmed: μ-opioid |

| Metabolic Stability | Higher (electron-rich core) | Lower (piperazine susceptibility) |

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone

Structure: This analog substitutes the 3-phenylpyrrolidine with a fluorophenyl-oxadiazole-pyrrolidinone hybrid . Key Differences:

- Electron-Withdrawing Groups : The oxadiazole and fluorine substituents enhance polarity and hydrogen-bonding capacity, contrasting with the purely lipophilic phenyl group in the target compound.

- Bioavailability : The oxadiazole moiety may improve aqueous solubility but reduce blood-brain barrier penetration compared to the target compound.

| Property | Target Compound | Oxadiazole Analog |

|---|---|---|

| Substituents | 3-Phenylpyrrolidine | 2-Fluorophenyl-oxadiazole |

| Molecular Weight | 341.42 (free base) | 381.4 |

| Calculated LogP | ~3.1 | ~2.5 |

| Likely Applications | CNS-targeting | Peripheral receptor modulation |

Q & A

Q. What are the established synthetic routes for 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-phenylpyrrolidin-1-yl)butan-1-one?

The synthesis typically involves multi-step organic reactions:

- Step 1: Functionalization of the 2,3-dihydro-1,4-benzodioxin moiety (e.g., bromination or formylation at the 6-position) using methods analogous to those for benzodioxin derivatives .

- Step 2: Coupling the modified benzodioxin with a pyrrolidine intermediate. For example, a nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may link the benzodioxin and pyrrolidine moieties .

- Step 3: Ketone formation via oxidation or Friedel-Crafts acylation to introduce the butan-1-one group .

Key Considerations: Use anhydrous conditions and inert atmospheres to prevent side reactions. Purify intermediates via column chromatography or recrystallization.

Q. What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and stereochemistry. The dihydrobenzodioxin’s aromatic protons resonate at δ 6.5–7.0 ppm, while pyrrolidine protons appear as multiplet signals (δ 1.5–3.5 ppm) .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% by area normalization) using a C18 column with UV detection (λ = 254 nm) .

- X-ray Crystallography: Resolve crystal structure to validate spatial arrangement, particularly the conformation of the 3-phenylpyrrolidine group .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage: Store in airtight containers at 2–8°C under nitrogen to prevent oxidation or hydrolysis .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Experimental Design:

- Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) for coupling steps to enhance solubility of intermediates .

- Catalyst Selection: Compare Pd(PPh3)4 vs. PdCl2(dppf) for cross-coupling efficiency (monitor via TLC).

- Temperature Control: Lower temperatures (0–5°C) may reduce side reactions during ketone formation.

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Hypothesis Testing:

- Scenario: Unresolved pyrrolidine signals suggest conformational flexibility.

- Solution: Perform variable-temperature NMR (VT-NMR) to observe dynamic behavior.

- Advanced Techniques: Use 2D NMR (COSY, NOESY) to confirm through-space interactions between benzodioxin and pyrrolidine protons .

- Case Study: A 2022 study on similar pyrrolidine derivatives used VT-NMR to identify rotameric equilibria, resolving spectral ambiguities .

Q. What computational methods predict the compound’s electronic properties and reactivity?

- Density Functional Theory (DFT): Calculate HOMO/LUMO energies to assess redox behavior. The benzodioxin moiety likely contributes to electron-deficient character .

- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., water, ethanol) to predict stability.

- Docking Studies: Model interactions with biological targets (e.g., enzymes) if pharmacological activity is hypothesized .

Q. How does the dihydrobenzodioxin group influence thermal stability?

- Experimental Approach:

- Thermogravimetric Analysis (TGA): Heat the compound at 10°C/min under N2. The dihydrobenzodioxin’s fused aromatic system enhances stability, with decomposition likely >300°C .

- Comparative Study: Analogues without the benzodioxin group (e.g., phenyl-substituted ketones) show lower thermal stability (decomposition at ~200°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.